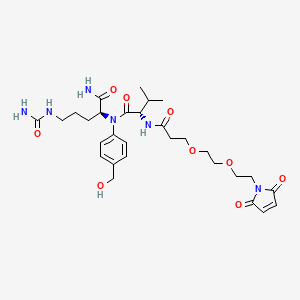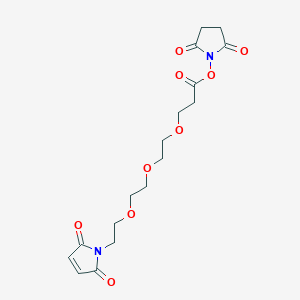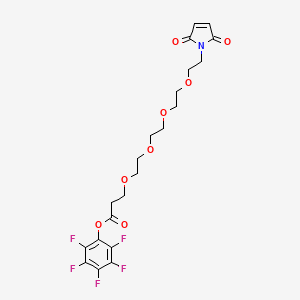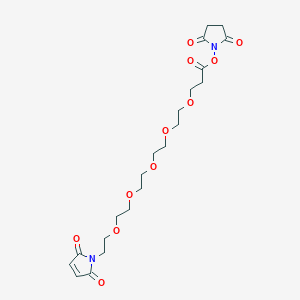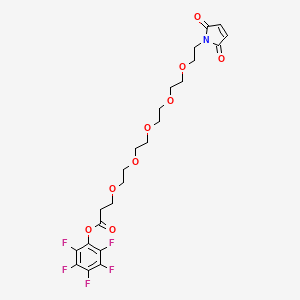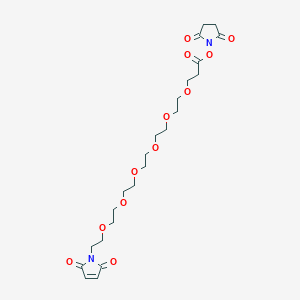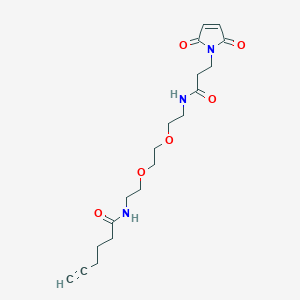
DprE1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DprE1-IN-2 is a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. This compound has shown significant potential in the treatment of tuberculosis, particularly against drug-resistant strains of Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
DprE1-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzyme DprE1 and its role in mycobacterial cell wall biosynthesis.
Biology: Researchers use this compound to investigate the biological pathways involved in tuberculosis infection and resistance mechanisms.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially drug-resistant strains.
Industry: The compound is used in the development of new antitubercular drugs and in the screening of potential drug candidates .
Wirkmechanismus
DprE1-IN-2 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a key step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
DprE1-IN-2 interacts with the DprE1 enzyme, inhibiting its function . The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the bacterial cell wall .
Cellular Effects
The inhibition of DprE1 by this compound affects the integrity of the bacterial cell wall, leading to impaired cellular function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the DprE1 enzyme and inhibiting its function . This results in changes in gene expression and disruption of the biosynthesis of arabinogalactan and lipoarabinomannan .
Metabolic Pathways
This compound interacts with the DprE1 enzyme, which is involved in the metabolic pathway for the production of arabinogalactan and lipoarabinomannan . The inhibition of this pathway by this compound could affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
DprE1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
DprE1-IN-2 is unique among DprE1 inhibitors due to its high potency and selectivity. Similar compounds include:
BTZ-043: Another potent DprE1 inhibitor with a similar mechanism of action.
Macozinone: A DprE1 inhibitor currently in clinical trials.
OPC-167832: A novel DprE1 inhibitor with promising antitubercular activity.
TBA-7371: Another DprE1 inhibitor in clinical development .
This compound stands out due to its lower IC50 value, indicating higher potency compared to some of these similar compounds .
Eigenschaften
IUPAC Name |
1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAAWXUNQHVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


